molecular formula C11H19NO3S B8532996 (S)-[Cyclopentyl-(3-mercapto-2-methyl-propionyl)-amino]-acetic acid

(S)-[Cyclopentyl-(3-mercapto-2-methyl-propionyl)-amino]-acetic acid

Cat. No. B8532996
M. Wt: 245.34 g/mol
InChI Key: ALRGMGVUAWHELZ-UHFFFAOYSA-N
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Patent
US04256761

Procedure details

Ammonia gas was bubbled through a methanolic solution of N-(3-acetylthio-2-methylpropanoyl)-N-cyclopentylglycine (10.4 g, 0.036 mol) for one hour. The reaction mixture was then stoppered and stirred for 30 more minutes and then concentrated. The residue was redissolved in ethyl acetate (400 ml) and was washed with 5% aqueous sodium bisulfate (3×150 ml). The organic portion was then removed, dried (MgSO4), filtered and concentrated. The crude material was further purified by HPLC with ethyl acetate, toluene, hexane, acetic acid (50:25:50:2) as the eluent. The desired product was isolated as a nearly colorelss oil (pale yellowish tinge). 7.9 g (90%) was so obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(3-acetylthio-2-methylpropanoyl)-N-cyclopentylglycine
Quantity
10.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N.C([S:5][CH2:6][CH:7]([CH3:20])[C:8]([N:10]([CH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1)[CH2:11][C:12]([OH:14])=[O:13])=[O:9])(=O)C>>[SH:5][CH2:6][CH:7]([CH3:20])[C:8]([N:10]([CH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1)[CH2:11][C:12]([OH:14])=[O:13])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
N-(3-acetylthio-2-methylpropanoyl)-N-cyclopentylglycine
Quantity
10.4 g
Type
reactant
Smiles
C(C)(=O)SCC(C(=O)N(CC(=O)O)C1CCCC1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 more minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in ethyl acetate (400 ml)
WASH
Type
WASH
Details
was washed with 5% aqueous sodium bisulfate (3×150 ml)
CUSTOM
Type
CUSTOM
Details
The organic portion was then removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was further purified by HPLC with ethyl acetate, toluene, hexane, acetic acid (50:25:50:2) as the eluent

Outcomes

Product
Name
Type
product
Smiles
SCC(C(=O)N(CC(=O)O)C1CCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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